molecular formula C13H25N3 B11743527 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

Cat. No.: B11743527
M. Wt: 223.36 g/mol
InChI Key: PTSKDYXESUVESJ-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and solvent purity, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

    3-methylbutylamine: Another precursor used in the synthesis.

    Other pyrazole derivatives:

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

3-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C13H25N3/c1-5-8-16-10-13(12(4)15-16)9-14-7-6-11(2)3/h10-11,14H,5-9H2,1-4H3

InChI Key

PTSKDYXESUVESJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCCC(C)C

Origin of Product

United States

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